molecular formula C8H5Cl3O2 B3290582 Methyl 2,3,5-trichlorobenzoate CAS No. 86569-79-1

Methyl 2,3,5-trichlorobenzoate

Cat. No. B3290582
CAS RN: 86569-79-1
M. Wt: 239.5 g/mol
InChI Key: VNUXCZBWVKRBHB-UHFFFAOYSA-N
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Description

Methyl 2,3,5-trichlorobenzoate is a chemical compound that is widely used in scientific research. It is a white crystalline powder that has a molecular formula of C8H5Cl3O2. Methyl 2,3,5-trichlorobenzoate is also known as Methyl trichlorobenzoate or MTCB. This chemical compound is used in various fields of research, including medicinal chemistry, biochemistry, and environmental science.

Scientific Research Applications

Analytical Method Development

Gardner and Overton (1960) developed a liquid-liquid partition chromatographic method for determining 2,3,6-trichlorobenzoic acid in herbicides. This method showed precision and considered the effects of various chlorobenzoic acid impurities (Gardner & Overton, 1960).

Chemical Synthesis and Reactions

  • Varaksina et al. (2005) studied the regioselective chlorination of methyl-trichlorobenzo[d]-1,3,2-dioxaphospholes. They examined reactions with molecular chlorine, leading to specific tetrachlorobenzo[d]-1,3,2-dioxaphospholes (Varaksina et al., 2005).
  • Karegoudar et al. (2008) synthesized compounds with 2,3,5-trichlorophenyl moiety, exploring their antimicrobial and anti-inflammatory activities. This demonstrated potential applications in medicine (Karegoudar et al., 2008).

Environmental Degradation Studies

Baggi et al. (2008) investigated the degradation properties of chlorobenzoates by a mixed culture. They found that this culture could oxidize 2,3,5-trichlorobenzoate, indicating its potential for environmental remediation (Baggi et al., 2008).

Electrochemical Analysis

Gassmann and Voss (2008) explored the electroreduction ofchlorinated methyl benzoates, including methyl 2,3,4-trichlorobenzoate. They studied the dechlorination process and its regioselectivity, offering insights into electrochemical reduction mechanisms (Gassmann & Voss, 2008).

Spectroscopic Studies

Xuan and Zhai (2011) conducted experimental and theoretical studies on methyl 2,5-dichlorobenzoate, closely related to methyl 2,3,5-trichlorobenzoate. Their work included Fourier transform infrared and Raman spectroscopy, contributing to the understanding of molecular structures and vibrational spectra (Xuan & Zhai, 2011).

Material Science

Chaturvedi, Tanaka, and Kaeriyama (1993) used methyl 2,5-dichlorobenzoate, a compound similar to methyl 2,3,5-trichlorobenzoate, in a precursor route to synthesize poly(p-phenylene). This highlights its potential application in polymer chemistry and material science (Chaturvedi, Tanaka, & Kaeriyama, 1993).

Magnetic Properties in Chemistry

Zhang and Zheng (2016) utilized 2,3,5-trichlorobenzoic acid in synthesizing tetranuclear complexes, examining their structures and magnetic properties. This research indicates the relevance of such compounds in the field of coordination chemistry and material science (Zhang & Zheng, 2016).

Biochemistry and Molecular Biology

Volz et al. (2016) studied the effects of Tris(1,3-dichloro-2-propyl)phosphate, a compound structurally related to methyl 2,3,5-trichlorobenzoate, on zebrafish embryos. They focused on genome-wide hypomethylation, which is significant for understanding epigenetic effects in developmental biology (Volz et al., 2016).

properties

IUPAC Name

methyl 2,3,5-trichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUXCZBWVKRBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201256480
Record name Benzoic acid, 2,3,5-trichloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3,5-trichlorobenzoate

CAS RN

86569-79-1
Record name Benzoic acid, 2,3,5-trichloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86569-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,3,5-trichloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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